(S)-3-((tert-Butoxycarbonyl)amino)-3-(4-fluorophenyl)propanoic acid

Catalog No.
S3326003
CAS No.
479064-88-5
M.F
C14H18FNO4
M. Wt
283.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-3-((tert-Butoxycarbonyl)amino)-3-(4-fluorophen...

CAS Number

479064-88-5

Product Name

(S)-3-((tert-Butoxycarbonyl)amino)-3-(4-fluorophenyl)propanoic acid

IUPAC Name

(3S)-3-(4-fluorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Molecular Formula

C14H18FNO4

Molecular Weight

283.29 g/mol

InChI

InChI=1S/C14H18FNO4/c1-14(2,3)20-13(19)16-11(8-12(17)18)9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1

InChI Key

WRVBNEFIXONNFA-NSHDSACASA-N

SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=C(C=C1)F

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=C(C=C1)F

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1=CC=C(C=C1)F

Origin and Significance

Fmoc-Phg-OH is a derivative of the natural amino acid L-phenylalanine (Phg), where a tert-butyloxycarbonyl (Boc) protecting group is attached to the amino group and a fluorine atom is introduced to the para position of the phenyl ring. The Boc group is a common protecting group in peptide synthesis, as it can be selectively removed under mild conditions to reveal the free amino group for further reactions []. The incorporation of fluorine can be used to modify the properties of the molecule, such as improving its lipophilicity (fat solubility) or altering its interaction with other molecules []. Fmoc-Phg-OH is a valuable building block for the synthesis of fluorinated peptides and peptidomimetics, which are molecules that mimic the structure and function of peptides [].


Molecular Structure Analysis

Fmoc-Phg-OH has a complex molecular structure containing several functional groups:

  • A central propane chain.
  • A carboxylic acid group (COOH) at one end.
  • An amino group (NH2) protected by a Boc group (C(CH3)3OCO) at the other end.
  • A phenyl ring (C6H5) substituted with a fluorine atom at the para position.

The stereochemistry at the third carbon atom (marked with "(S)" in the name) is S-configuration, meaning the spatial arrangement of substituents around this carbon is specific. This chirality can be crucial for the biological activity of peptides containing Fmoc-Phg-OH [].


Chemical Reactions Analysis

Fmoc-Phg-OH is primarily used as a building block in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS) []. SPPS involves stepwise coupling of protected amino acids onto a solid resin support. Fmoc-Phg-OH can be activated with a coupling reagent and then reacted with the free amino group of the growing peptide chain on the resin. The Boc protecting group on Fmoc-Phg-OH can be selectively removed under acidic conditions, allowing further chain elongation with other amino acids.

XLogP3

2.1

Dates

Modify: 2023-08-19

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